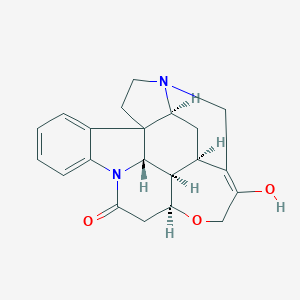![molecular formula C19H20N2O4 B236348 N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)
N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as IB-DNQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IB-DNQ belongs to the class of benzodioxine derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. This compound has been found to induce the cleavage of caspase-3 and caspase-9, which are essential for the initiation of apoptosis. In addition, this compound has been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xl, which promote cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, this compound has been found to inhibit the expression of hypoxia-inducible factor-1α (HIF-1α), a protein that is involved in the regulation of angiogenesis. This compound has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It has been found to be stable under various conditions and can be easily synthesized using different methods. This compound has also been shown to have potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer treatment. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been found to be toxic to normal cells at high concentrations, which can limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the research of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to investigate the potential of this compound as a combination therapy with other anticancer drugs. Studies have shown that combination therapy can enhance the antitumor activity of this compound and reduce its toxicity to normal cells. Another direction is to investigate the mechanism of action of this compound in more detail. Studies have shown that this compound has multiple targets in cancer cells, and further research is needed to understand its complex mechanism of action. Finally, future studies can focus on the development of more efficient synthesis methods for this compound, which can increase its yield and reduce its cost.
Conclusion:
In conclusion, this compound is a promising compound for cancer treatment due to its potent antitumor activity and unique mechanism of action. The synthesis of this compound has been achieved using various methods, and it has been extensively studied for its potential use in cancer treatment. This compound has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research of this compound have been proposed, which can enhance our understanding of its potential use in cancer treatment.
Métodos De Síntesis
The synthesis of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been achieved using various methods, including the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with isobutylamine, followed by acylation with isobutyryl chloride. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with isobutylamine, followed by acylation with isobutyric anhydride. The yield of this compound using both methods was reported to be around 60-70%.
Aplicaciones Científicas De Investigación
N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential use in cancer treatment. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Propiedades
Fórmula molecular |
C19H20N2O4 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N-[4-(2-methylpropanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)18(22)20-14-4-6-15(7-5-14)21-19(23)13-3-8-16-17(11-13)25-10-9-24-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
YTBCINFGBVQMKN-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
SMILES canónico |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)
![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)




![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)